5-Fluoro-2-methylbenzonitrile CAS number lookup
5-Fluoro-2-methylbenzonitrile CAS number lookup
CAS Number: 77532-79-7
This technical guide provides an in-depth overview of 5-Fluoro-2-methylbenzonitrile, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
5-Fluoro-2-methylbenzonitrile is an aryl fluorinated building block that is crucial in the synthesis of various pharmaceutical compounds, including central nervous system (CNS) drugs and potent kinase inhibitors.[1] Its chemical structure, featuring a fluorine atom and a methyl group on the benzonitrile core, imparts desirable properties for drug design, such as enhanced metabolic stability and binding affinity.[1]
The key quantitative data for 5-Fluoro-2-methylbenzonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 77532-79-7 | [2][3] |
| Molecular Formula | C₈H₆FN | [2][3] |
| Molecular Weight | 135.14 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 43-45 °C | - |
| Boiling Point | ~230 °C (estimated) | - |
| Purity | >98% | [1] |
| Solubility | Soluble in methanol | - |
| Flash Point | 175 °F | - |
| Density | 1.12 g/cm³ (estimated) | - |
Synthesis of 5-Fluoro-2-methylbenzonitrile
A common and effective method for the synthesis of 5-Fluoro-2-methylbenzonitrile is through the Sandmeyer reaction, starting from 4-Fluoro-2-methylaniline. This multi-step process involves the diazotization of the aniline derivative followed by cyanation.
Experimental Protocol: Sandmeyer Reaction
This protocol outlines the synthesis of an aryl nitrile from the corresponding aniline. This can be adapted for the synthesis of 5-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylaniline.
Step 1: Diazotization of 4-Fluoro-2-methylaniline
-
Prepare a solution of 4-Fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., a mixture of sodium cyanide and water).
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to approximately 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-Fluoro-2-methylbenzonitrile by column chromatography or recrystallization to yield the final product.
The following diagram illustrates the workflow for the synthesis of 5-Fluoro-2-methylbenzonitrile via the Sandmeyer reaction.
Application in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors
5-Fluoro-2-methylbenzonitrile is a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors.[4] One notable application is in the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[5] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[5]
BMS-986142: A Reversible BTK Inhibitor
While the direct use of 5-Fluoro-2-methylbenzonitrile in the synthesis of the specific drug BMS-986142 is not explicitly detailed in the available literature, the structural motifs present in BMS-986142 are consistent with intermediates that could be derived from this starting material. BMS-986142 is a potent and reversible inhibitor of BTK that has been investigated for the treatment of rheumatoid arthritis.[6]
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon antigen binding. This triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules and ultimately influencing gene expression related to B-cell proliferation, differentiation, and survival.[7] BTK inhibitors, such as BMS-986142, block the activity of BTK, thereby interrupting this signaling cascade.
The following diagram provides a simplified representation of the BTK signaling pathway and the point of inhibition by BTK inhibitors.
Safety and Handling
5-Fluoro-2-methylbenzonitrile is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
